(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

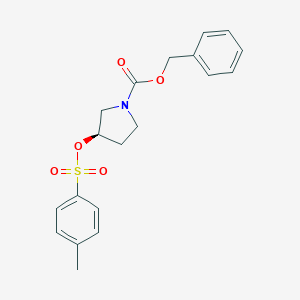

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a tosyloxy group attached to the pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while reduction with LiAlH4 results in the removal of the tosyloxy group to form the corresponding alcohol .

Applications De Recherche Scientifique

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives, including their interactions with enzymes and receptors.

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The tosyloxy group can be replaced by various functional groups, allowing the compound to modulate the activity of its target through covalent or non-covalent interactions . The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and improving its bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl ®-3-(tosyloxy)pyrrolidine-1-carboxylate: This compound is similar in structure but features a tert-butyl group instead of a benzyl group.

®-3-(Toluene-4-sulfonyloxy)pyrrolidine-1-carboxylic acid tert-butyl ester: Another similar compound with a tert-butyl ester group.

Uniqueness

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in biological targets . Additionally, the stereochemistry of the compound (R-configuration) can lead to enantioselective interactions with chiral biological molecules, potentially resulting in higher specificity and potency .

Activité Biologique

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Tosyloxy Group : Enhances reactivity and serves as a leaving group in various chemical reactions.

- Benzyl Group : Imparts hydrophobic characteristics, influencing the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to modify proteins or enzymes involved in critical cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could act as a ligand for various receptors, altering signaling pathways associated with cell proliferation or apoptosis.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 15.2 | Apoptosis induction via caspase activation |

| Study B | MCF-7 (Breast) | 10.5 | Inhibition of cell cycle progression |

| Study C | HeLa (Cervical) | 12.8 | Modulation of signaling pathways |

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. The structural motifs present in this compound may confer activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies

- In Vitro Studies : A study conducted on the cytotoxic effects of pyrrolidine derivatives demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Animal Models : In vivo studies using murine models have shown that administration of this compound led to significant tumor regression in xenograft models, supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

benzyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCDOKNEALHLNF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569925 | |

| Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-51-4 | |

| Record name | Phenylmethyl (3R)-3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136725-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.